molecular formula C8H6N2O B079942 1,5-Naphthyridin-2(1H)-one CAS No. 10261-82-2

1,5-Naphthyridin-2(1H)-one

Cat. No.: B079942
CAS No.: 10261-82-2
M. Wt: 146.15 g/mol
InChI Key: OJFSCKNLUYOABN-UHFFFAOYSA-N
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Description

1,5-Naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family It is characterized by a fused ring system containing nitrogen atoms at positions 1 and 5, and a keto group at position 2

Biochemical Analysis

Biochemical Properties

1,5-Naphthyridin-2(1H)-one plays a crucial role in several biochemical reactions. It interacts with enzymes such as poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. The compound’s interaction with PARP can inhibit the enzyme’s activity, thereby affecting the DNA repair process . Additionally, this compound has been shown to bind with certain proteins, influencing their structural conformation and function.

Cellular Effects

This compound impacts various cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell cycle regulation. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . For instance, its effect on PARP can lead to increased cell death in cancer cells, making it a potential candidate for cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active site of enzymes, inhibiting their catalytic activity. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex . Additionally, this compound can induce conformational changes in proteins, affecting their function and interactions with other biomolecules.

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with sustained inhibition of DNA repair mechanisms and prolonged effects on cell viability.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may induce adverse effects such as cytotoxicity and organ damage . Threshold effects have been observed, where a certain concentration of the compound is required to achieve a therapeutic effect, beyond which toxicity increases.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, the compound may be actively transported into the nucleus, where it can exert its effects on DNA repair enzymes.

Subcellular Localization

This compound is localized in various subcellular compartments, including the nucleus and cytoplasm. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . The compound’s presence in the nucleus allows it to interact directly with DNA and nuclear proteins, affecting gene expression and DNA repair processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Naphthyridin-2(1H)-one can be synthesized through various methods. One common approach involves the cyclization of N-arylcinnamamides under visible-light-induced conditions. This method utilizes sodium fluoroalkylsulfonates and avoids the need for external oxidants or photocatalysts . The reaction typically proceeds through a fluoroalkylation/cyclization tandem process, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

1,5-Naphthyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms and the keto group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

1,5-Naphthyridin-2(1H)-one has a wide range of scientific research applications:

Comparison with Similar Compounds

1,5-Naphthyridin-2(1H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and biological activity, distinguishing it from other naphthyridine derivatives.

Properties

IUPAC Name

1H-1,5-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-4-3-6-7(10-8)2-1-5-9-6/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFSCKNLUYOABN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343425
Record name 1,5-Naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10261-82-2
Record name 1,5-Naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-naphthyridin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a room temperature solution of (E)-methyl 3-(3-aminopyridin-2-yl)acrylate (3.63 g, 20.37 mmol) in MeOH (40 mL) was added sodium methoxide, 25 wt % solution in methanol (20.00 mL, 90 mmol). The reaction was heated at 60° C. for 6 h, the mixture was cooled to room temperature and the solvent was removed in vacuo to give tan solid. ESI-MS 147.0 [M+1].
Quantity
3.63 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

    A: 1,5-Naphthyridin-2(1H)-one derivatives have emerged as attractive scaffolds in medicinal chemistry due to their diverse biological activities. [] For instance, researchers have explored 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives as potent inhibitors of HIV integrase, a key enzyme in the HIV replication cycle. [] These compounds exhibit promising inhibitory activity against the enzyme, preventing the integration of viral DNA into the host genome. [] Notably, introducing specific substituents like carboxylic esters or carboxamides at the C-3 position led to compounds with low nanomolar IC50 values in HIV integrase strand transfer assays. [] This highlights the potential of tailoring the this compound scaffold to target specific enzymes and disrupt their activity.

      A: The unique structure of this compound derivatives contributes to their intriguing fluorescence properties, making them valuable tools in chemical biology. [, ] A key feature is their sensitivity to solvent polarity, exhibiting distinct fluorescence profiles in different environments. [, ] This property allows researchers to study biomolecular interactions by incorporating fluorescent amino acids containing the this compound fluorophore into peptides. [] For instance, a peptide incorporating this fluorophore was successfully used to detect the interaction between the peptide and calmodulin in the presence of calcium ions. [] This interaction caused a conformational change in calmodulin, leading to a measurable change in the fluorescence ratio of the attached this compound-based amino acid. [] This example demonstrates the potential of these compounds as sensitive probes for studying dynamic biological processes.

          A: The structure-activity relationship (SAR) of this compound derivatives is an active area of research, with modifications to the core structure significantly influencing biological activity. [] For example, in studies of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one as HIV integrase inhibitors, researchers found that a 7-benzyl substituent was critical for potent enzyme inhibition. [] Furthermore, incorporating an N-(2-methoxyethyl)carboxamide moiety at the C-3 position significantly reduced plasma protein binding, a desirable property for drug candidates. [] These findings emphasize the importance of systematic SAR studies to optimize the pharmacological properties of this compound derivatives for specific therapeutic applications.

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